molecular formula C16H23N3 B1671022 N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine CAS No. 1034142-33-0

N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine

Cat. No. B1671022
M. Wt: 257.37 g/mol
InChI Key: MFUWRMRKXKCSPL-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine” is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain, such as dopamine and adrenaline. The presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) could potentially give this compound unique properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenethylamine backbone with a 1,3,5-trimethylpyrazole group attached. Phenethylamine itself consists of a two-carbon chain (the “ethyl” part of the name) connecting a benzene ring (the “phen” part) and an amine group (NH2). The 1,3,5-trimethylpyrazole group would consist of a pyrazole ring with three methyl groups attached .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and the reagents present. Phenethylamines can undergo a variety of reactions, including oxidation, reduction, and alkylation .

Scientific Research Applications

Corrosion Inhibition

N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine and related bipyrazolic-type organic compounds have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) elucidated the inhibition efficiencies and reactivesites of these compounds, demonstrating their relevance in protecting materials from corrosion (Wang et al., 2006).

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds similar to N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine have shown significant antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of pyrazolopyridines, which include similar structures, revealed their potential in medical and pharmaceutical research, particularly in cancer treatment and infection control (El‐Borai et al., 2013).

Heterocyclic Synthesis

These compounds play a crucial role in heterocyclic synthesis, forming the basis for creating various derivatives with potential applications in drug development and organic chemistry. The synthesis of new pyrazole, pyridine, and pyrimidine derivatives highlights the versatility of these compounds in contributing to diverse chemical syntheses (Fadda et al., 2012).

Metallomacrocyclic Complexes

They are also used in synthesizing metallomacrocyclic complexes with potential applications in catalysis and materials science. Studies on palladium(II) complexes with hybrid pyrazole ligands indicate their utility in creating complex molecular structures (Guerrero et al., 2008).

Polymerization Catalysts

Additionally, these compounds have been explored as catalysts in polymerization processes. Studies demonstrate their effectiveness in catalyzing the oligomerization and polymerization of ethylene, indicating their potential in industrial polymer production (Obuah et al., 2014).

Structural and Spectral Analysis

Their structural and spectral characteristics have been extensively studied, providing insights into their chemical behavior and potential applications in various scientific fields. This includes the study of their tautomeric behavior, energy band gaps, and molecular orbital calculations (Ibnaouf et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its activity in biological systems, given its structural similarity to phenethylamine .

properties

IUPAC Name

N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWRMRKXKCSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029789
Record name N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine

CAS RN

1034142-33-0
Record name N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TMA Eldebss - scholar.cu.edu.eg
Several pyrazoles with different substitutions at different position were synthesized starting from pyrazole and its derivatives. The biological activities of newly synthesized compounds …
Number of citations: 3 scholar.cu.edu.eg

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